molecular formula C10H11ClO B13906119 1-(Chloromethyl)-4-cyclopropoxybenzene

1-(Chloromethyl)-4-cyclopropoxybenzene

Cat. No.: B13906119
M. Wt: 182.64 g/mol
InChI Key: CBVIXGORGWJAPP-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-4-cyclopropoxybenzene is an organic compound characterized by a benzene ring substituted with a chloromethyl group and a cyclopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Chloromethyl)-4-cyclopropoxybenzene can be synthesized through a multi-step process. One common method involves the chloromethylation of 4-cyclopropoxybenzene. This reaction typically uses chloromethyl methyl ether (CMME) and a Lewis acid catalyst such as zinc chloride (ZnCl₂) under acidic conditions . The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the benzene ring to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, alternative catalysts and greener solvents may be employed to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-4-cyclopropoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH), ammonia (NH₃), or thiourea (NH₂CSNH₂) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions, chromium trioxide (CrO₃) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH₄) in ether, hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

Major Products

    Substitution: Formation of alcohols, amines, or thiols.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of 1-(Methyl)-4-cyclopropoxybenzene.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-4-cyclopropoxybenzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive due to the presence of the electron-withdrawing chlorine atom, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate to form more complex structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Chloromethyl)-4-cyclopropoxybenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis, offering different reactivity patterns compared to its methoxy, ethoxy, and propoxy analogs .

Properties

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

1-(chloromethyl)-4-cyclopropyloxybenzene

InChI

InChI=1S/C10H11ClO/c11-7-8-1-3-9(4-2-8)12-10-5-6-10/h1-4,10H,5-7H2

InChI Key

CBVIXGORGWJAPP-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC=C(C=C2)CCl

Origin of Product

United States

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